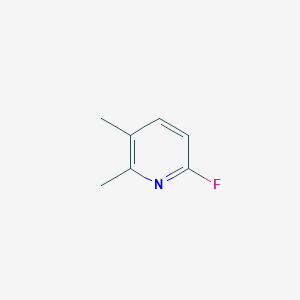

2,3-Dimethyl-6-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVOPPVEOBXERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308174 | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-86-4 | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2,3-Dimethyl-6-fluoropyridine: A Technical Guide for Chemical Researchers

An In-depth exploration of synthetic strategies, mechanistic insights, and practical considerations for the preparation of a key fluorinated pyridine building block.

Introduction

2,3-Dimethyl-6-fluoropyridine is a valuable fluorinated heterocyclic building block in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom into the pyridine ring can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic discussions, and practical insights for researchers and professionals in drug development and chemical synthesis.

Two principal and strategically distinct pathways have emerged as the most viable for the synthesis of this compound: the Halogen Exchange (Halex) reaction starting from the readily available 2,3-dimethylpyridine (2,3-lutidine), and the Balz-Schiemann reaction commencing with 6-amino-2,3-dimethylpyridine. This guide will delve into the intricacies of both approaches, providing a comparative analysis to aid in the selection of the most appropriate route based on available resources and desired outcomes.

Route 1: The Halogen Exchange (Halex) Pathway

The Halogen Exchange (Halex) reaction is a robust and widely employed method for the introduction of fluorine into aromatic and heteroaromatic systems. This pathway for the synthesis of this compound involves a multi-step sequence commencing with the N-oxidation of 2,3-dimethylpyridine, followed by chlorination to introduce a suitable leaving group at the 6-position, and culminating in a nucleophilic aromatic substitution with a fluoride source.

Mechanistic Overview

The underlying principle of the Halex route is the activation of the pyridine ring towards nucleophilic attack. The initial N-oxidation of the pyridine nitrogen enhances the electrophilicity of the C2 and C6 positions. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), converts the N-oxide to a 6-chloro derivative. The electron-withdrawing nature of the pyridine nitrogen facilitates the displacement of the chloride at the 6-position by a fluoride ion in the final step.

Experimental Workflow

Caption: Synthetic workflow for the Halex pathway.

The initial step involves the oxidation of the nitrogen atom of 2,3-dimethylpyridine. This can be effectively achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

-

To a solution of 2,3-dimethylpyridine (1.0 equiv) in a suitable solvent (e.g., acetic acid or dichloromethane), add the oxidizing agent (e.g., hydrogen peroxide, 1.1 equiv) dropwise at a controlled temperature (typically 0-25 °C).

-

The reaction mixture is then heated (e.g., 70-80 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched.

-

The product is isolated by extraction and purified by distillation or crystallization.

| Reagent/Solvent | Molar Ratio | Key Parameters | Typical Yield |

| 2,3-Dimethylpyridine | 1.0 | Temperature control during addition | >95% |

| Hydrogen Peroxide | 1.1 | Reaction time and temperature | |

| Acetic Acid | Solvent | Monitoring of reaction progress |

The conversion of the N-oxide to the 6-chloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction proceeds through the formation of a highly reactive intermediate which is then attacked by a chloride ion.

Protocol:

-

2,3-Dimethylpyridine N-oxide (1.0 equiv) is treated with an excess of phosphorus oxychloride (POCl₃, typically 3-5 equiv).

-

The reaction mixture is heated to reflux for several hours.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide).

-

The product is extracted with an organic solvent and purified by distillation or chromatography.

| Reagent | Molar Ratio | Key Parameters | Typical Yield |

| 2,3-Dimethylpyridine N-oxide | 1.0 | Reflux temperature | 70-85% |

| Phosphorus oxychloride (POCl₃) | 3-5 | Careful quenching of excess POCl₃ |

The final step is a nucleophilic aromatic substitution where the chloride at the 6-position is displaced by a fluoride ion. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly used fluoride sources. The reaction is typically carried out in a high-boiling polar aprotic solvent to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperature.

Protocol:

-

A mixture of 6-chloro-2,3-dimethylpyridine (1.0 equiv) and anhydrous potassium fluoride (2-3 equiv) in a high-boiling solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane) is heated to a high temperature (180-220 °C).

-

The reaction is monitored for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled and diluted with water.

-

The product is extracted with a suitable organic solvent.

-

The combined organic extracts are washed, dried, and concentrated. The final product is purified by distillation.

| Reagent/Solvent | Molar Ratio | Key Parameters | Typical Yield |

| 6-Chloro-2,3-dimethylpyridine | 1.0 | Anhydrous conditions, high temperature | 60-80% |

| Potassium Fluoride (KF) | 2-3 | Choice of high-boiling polar aprotic solvent | |

| DMSO or Sulfolane | Solvent |

Route 2: The Balz-Schiemann Reaction Pathway

The Balz-Schiemann reaction provides an alternative and classical approach to aryl and heteroaryl fluorides. This route begins with the diazotization of an amino group, followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Mechanistic Overview

The reaction is initiated by the conversion of the primary amino group of 6-amino-2,3-dimethylpyridine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then typically isolated as its tetrafluoroborate salt. Gentle heating of this salt leads to the elimination of nitrogen gas and the formation of an aryl cation, which is subsequently trapped by the fluoride from the tetrafluoroborate anion to yield the desired fluoropyridine.

Experimental Workflow

physicochemical properties of 2,3-Dimethyl-6-fluoropyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-6-fluoropyridine

Abstract

This technical guide provides a comprehensive overview of the , a key heterocyclic building block in modern drug discovery. As a substituted fluoropyridine, its unique electronic and conformational characteristics significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules. This document details its structural attributes, predicted and experimentally-derived properties, spectroscopic signature, and analytical methodologies for its characterization. We delve into the causality behind the effects of fluorine substitution on the pyridine scaffold and provide field-proven protocols for its analysis, intended for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and impart aqueous solubility.[1][2] The strategic incorporation of fluorine atoms into such scaffolds can profoundly modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[3] Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can lower the pKa of the pyridine nitrogen, thereby reducing unwanted off-target interactions and improving oral absorption.

This compound (Figure 1) is a particularly valuable building block. The fluorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for synthetic elaboration.[4] The methyl groups at the 2- and 3-positions provide steric and electronic differentiation, allowing for fine-tuning of molecular shape and reactivity. Understanding the core physicochemical properties of this reagent is therefore paramount for its effective deployment in drug design and development programs.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical profile is the foundation of rational drug design. The properties of this compound are summarized below.

General and Predicted Properties

Due to its relatively recent emergence as a building block, extensive experimental data for this compound is not widely published. However, we can consolidate known data and provide reliable predictions based on established models and related structures.

| Property | Value | Source / Comment |

| Molecular Formula | C₇H₈FN | Calculated |

| Molecular Weight | 125.15 g/mol | Calculated |

| CAS Number | 1227502-86-4 | |

| Appearance | Expected to be a liquid or low-melting solid | Based on analogues like 2,3-dimethylpyridine and fluoropyridines.[5] |

| Boiling Point | Not experimentally determined. | Estimated to be in the range of 150-170 °C, by comparison with 2,3-Lutidine (~162 °C)[5] and 2-Fluoropyridine (~126 °C). |

| Density | Not experimentally determined. | Estimated to be ~1.0-1.1 g/mL at 25 °C, based on related fluorinated pyridines. |

| pKa (of conjugate acid) | 0.58 ± 0.10 (Predicted) | [6] The strong electron-withdrawing effect of fluorine at the 6-position significantly reduces the basicity of the pyridine nitrogen compared to 2,3-dimethylpyridine. |

| LogP (Octanol/Water) | Not experimentally determined. | Estimated to be in the range of 1.5-2.0. The addition of fluorine generally increases lipophilicity. |

Solubility Profile

Based on its structure—a small, relatively nonpolar aromatic core with a single nitrogen atom capable of hydrogen bonding—this compound is expected to be:

-

Highly soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone.

-

Sparingly soluble in water. The reduced basicity of the pyridine nitrogen (low pKa) means it will not be significantly protonated at neutral pH, limiting its aqueous solubility compared to more basic pyridines.[6]

-

Soluble in nonpolar hydrocarbon solvents like hexanes, though to a lesser extent than in more polar organic solvents.

The Scientific Rationale: Impact of Fluorine Substitution

The substitution of hydrogen with fluorine at the 6-position is not a trivial modification. It introduces profound electronic and conformational changes that are central to the utility of this molecule.

The dominant influence is the negative inductive effect (-I) of the fluorine atom.[7] This effect withdraws electron density from the pyridine ring, most strongly at the ortho (C-6) and para (C-3) positions. This has two critical consequences:

-

Reduced Basicity (pKa): The withdrawal of electron density from the nitrogen atom makes its lone pair of electrons less available for protonation. This accounts for the predicted low pKa of 0.58, a dramatic decrease from that of non-fluorinated lutidines. In a drug development context, this is highly desirable as it can mitigate potential hERG toxicity and reduce interactions with acidic organelles like lysosomes, thereby altering drug distribution.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, particularly at the carbon atom bonded to fluorine, makes it highly susceptible to attack by nucleophiles. This allows for the facile and regioselective displacement of the fluoride ion, which is a good leaving group. This reactivity is the cornerstone of its application as a synthetic intermediate.[3][4]

Figure 2: Inductive Effect of Fluorine

Caption: The inductive effect of fluorine reduces ring electron density.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of this compound. The following section outlines the expected spectroscopic features and provides standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The key features to expect are:

-

¹H NMR: Two aromatic protons will be observed, likely as doublets or doublet of doublets due to H-H and H-F coupling. Two distinct singlets (or very narrowly split signals) will correspond to the two methyl groups.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbon atom attached to fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF) typically in the range of 230-260 Hz.[8] The other ring carbons will show smaller two- and three-bond couplings to fluorine.

-

¹⁹F NMR: A single resonance will be observed. Its chemical shift and coupling to adjacent protons provide definitive confirmation of the fluorine's position.

Standard Operating Protocol: Purity Determination by HPLC

This protocol provides a self-validating system for assessing the purity of this compound.

Objective: To determine the purity of a sample by High-Performance Liquid Chromatography with UV detection.

Methodology:

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

-

Perform a serial dilution to create a working solution of approximately 0.1 mg/mL.

-

-

Chromatographic Run:

-

Equilibrate the column with 95% A / 5% B for at least 15 minutes.

-

Inject 5 µL of the sample.

-

Run the following gradient:

Time (min) % A % B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area_main_peak / Area_total) * 100

-

Trustworthiness Check: The use of a gradient method ensures that both more polar and less polar impurities can be resolved and detected. The inclusion of formic acid improves peak shape.

Figure 3: Analytical Workflow for Purity Assessment

Caption: Standard workflow for HPLC purity analysis.

Standard Operating Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of the conjugate acid of this compound.

Methodology:

-

Reagent and Instrument Preparation:

-

Instrument: Automated titrator with a calibrated pH electrode.

-

Solvent: A mixed solvent system (e.g., 50:50 Methanol:Water) is recommended due to the compound's low water solubility.

-

Titrant: Standardized 0.1 M HCl.

-

Analyte Solution: Accurately weigh ~10-20 mg of the compound and dissolve it in 50 mL of the solvent mixture.

-

-

Titration Procedure:

-

Immerse the pH electrode in the analyte solution and allow the reading to stabilize.

-

Begin titration by adding small, precise aliquots (e.g., 0.02 mL) of the 0.1 M HCl titrant.

-

Record the pH value after each addition, ensuring the reading is stable before proceeding.

-

Continue the titration well past the equivalence point (the point of sharpest pH change).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq) from the first derivative of the curve.

-

The pKa is the pH value at the half-equivalence point (Veq / 2). This is because at this point, the concentrations of the protonated base [BH⁺] and the free base [B] are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Trustworthiness Check: The use of an automated titrator ensures high precision in titrant delivery and pH measurement. Calibrating the pH electrode with standard buffers immediately before the experiment is critical for accuracy.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related fluorinated and methylated pyridines provides a strong basis for safe handling procedures.[9][10][11]

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[6][9] Expected to cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Keep away from strong oxidizing agents.

-

Conclusion

This compound is a high-value building block whose physicochemical properties are dictated by the interplay between its pyridine core, methyl substituents, and, most critically, its C6-fluorine atom. The strong inductive effect of fluorine significantly lowers the compound's basicity and activates the scaffold for versatile SNAr chemistry, making it an attractive component for modern medicinal chemistry programs. The analytical protocols detailed herein provide a robust framework for its quality control and characterization, ensuring its reliable application in the synthesis of novel chemical entities.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine, 2,3-dimethyl- (CAS 583-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 1227502-86-4 [amp.chemicalbook.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethyl-6-fluoropyridine

Introduction

2,3-Dimethyl-6-fluoropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and two methyl groups onto the pyridine ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in further chemical transformations.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available experimental spectra for this specific compound is limited, this document, grounded in established spectroscopic principles and data from analogous structures, serves as an expert-driven predictive guide for researchers. The protocols and interpretations detailed herein are designed to be self-validating, providing a robust framework for the empirical analysis of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its unique substitution pattern, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methyl groups create a nuanced electronic environment around the pyridine ring, which is directly reflected in its NMR spectra. The vibrational modes of the various functional groups can be probed by IR spectroscopy, while mass spectrometry provides insights into its molecular weight and fragmentation patterns.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups.

-

Aromatic Protons: The protons at the C4 and C5 positions will appear as doublets due to coupling with each other. The electron-withdrawing fluorine at C6 will deshield the adjacent C5 proton, causing it to resonate at a higher chemical shift (further downfield) compared to the C4 proton.

-

Methyl Protons: The two methyl groups at C2 and C3 are in different chemical environments and are expected to appear as two distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.8 - 7.2 | d | ~8.0 |

| H-5 | 7.5 - 7.9 | d | ~8.0 |

| 2-CH₃ | 2.2 - 2.5 | s | - |

| 3-CH₃ | 2.1 - 2.4 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling.[1]

-

C-F Coupling: The carbon directly attached to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 230-260 Hz, appearing as a doublet.[2] The adjacent carbon (C5) will show a smaller two-bond coupling (²JCF), and other carbons may also exhibit smaller, long-range couplings.

-

Chemical Shifts: The C6 carbon will be significantly downfield due to the direct attachment of the electronegative fluorine atom. The chemical shifts of the other ring carbons will be influenced by the combined electronic effects of the fluorine and methyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C2 | 155 - 160 | s | - |

| C3 | 120 - 125 | s | - |

| C4 | 120 - 125 | d | ~4-8 (⁴JCF) |

| C5 | 135 - 140 | d | ~15-20 (²JCF) |

| C6 | 160 - 165 | d | ~230-260 (¹JCF) |

| 2-CH₃ | 20 - 25 | s | - |

| 3-CH₃ | 15 - 20 | s | - |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]

Expected IR Absorption Bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹ (weak to medium)

-

C-H stretching (aliphatic, CH₃): ~2850-3000 cm⁻¹ (medium)

-

C=C and C=N stretching (pyridine ring): ~1450-1600 cm⁻¹ (multiple strong bands)[6]

-

C-F stretching: ~1200-1300 cm⁻¹ (strong)

-

C-H bending: ~700-900 cm⁻¹ (out-of-plane)

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for confirmation of the molecular formula and for structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 125, corresponding to the molecular weight of C₇H₈FN.

-

Key Fragments:

-

[M-1]⁺ (m/z = 124): Loss of a hydrogen atom.

-

[M-15]⁺ (m/z = 110): Loss of a methyl radical (•CH₃).

-

[M-28]⁺ (m/z = 97): Loss of ethylene (C₂H₄) via ring rearrangement.

-

[M-HCN]⁺• (m/z = 98): Loss of hydrogen cyanide from the pyridine ring.

-

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The expected NMR, IR, and MS data, along with the provided experimental protocols, offer researchers a solid foundation for the characterization of this important fluorinated pyridine derivative. The interplay of the substituent effects is key to understanding the nuances of the spectra, and the C-F coupling in the ¹³C NMR spectrum serves as a definitive diagnostic feature. Empirical data, when acquired, can be confidently interpreted within the context of the principles and predictions outlined in this guide.

References

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. acdlabs.com [acdlabs.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Stability of the C-F Bond in Fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of Fluorine in Pyridine Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with over 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] This is particularly true for heterocyclic scaffolds like pyridine, a prevalent motif in numerous blockbuster drugs.[2] The unique properties of the carbon-fluorine (C-F) bond, including its exceptional strength, high polarity, and the small van der Waals radius of fluorine, impart profound effects on the physicochemical and pharmacological properties of the parent molecule.[3][4][5]

This guide provides a comprehensive exploration of the reactivity and stability of the C-F bond within the fluoropyridine framework. As a Senior Application Scientist, the aim is to deliver not just a recitation of facts, but a nuanced understanding of the underlying principles that govern the behavior of these fascinating molecules. We will delve into the factors that modulate C-F bond stability, the diverse reactivity patterns that can be exploited for molecular diversification, and provide practical, field-tested protocols for key transformations.

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of approximately 488 kJ/mol.[6][7] This inherent strength is a double-edged sword. On one hand, it confers significant metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[8][9] On the other hand, this same robustness presents a formidable challenge for synthetic chemists seeking to selectively functionalize the C-F bond.[10] In the context of the electron-deficient pyridine ring, however, the C-F bond's reactivity is significantly altered, opening up a rich landscape of synthetic possibilities.

The Dichotomy of Stability and Reactivity: A Balancing Act

The reactivity of the C-F bond in fluoropyridines is a delicate interplay of several factors, primarily the electronic influence of the pyridine nitrogen, the position of the fluorine substituent, and the nature of the attacking reagent.

Electronic Landscape of Fluoropyridines

The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions, rendering these positions electron-deficient and thus susceptible to nucleophilic attack. Consequently, a fluorine atom at these positions is significantly activated towards nucleophilic aromatic substitution (SNAr).[11]

Conversely, the β (3- and 5-) positions are less affected by the nitrogen's electron-withdrawing nature. A C-F bond at the 3-position is therefore considerably more stable and less prone to nucleophilic displacement. This positional dichotomy is a critical consideration in the design of synthetic routes and the prediction of metabolic fate.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

SNAr is the most prevalent and synthetically useful reaction of activated fluoropyridines. The high electronegativity of fluorine makes it an excellent leaving group in this context, often superior to other halogens like chlorine.[2][11] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of SNAr is highly dependent on the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring. A wide array of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed to displace the fluoride, providing access to a diverse range of substituted pyridines.[11]

Quantitative Insights into C-F Bond Properties

To fully appreciate the nuances of fluoropyridine chemistry, it is essential to consider the quantitative aspects of the C-F bond.

| Property | Typical Value | Significance in Fluoropyridines |

| Bond Dissociation Energy (BDE) | ~485 kJ/mol[7] | High BDE contributes to metabolic stability, but is lowered at activated positions (2- and 4-), facilitating certain reactions. |

| Bond Length | ~1.35 Å[7] | The short bond length contributes to its strength and stability. |

| Polarity (Dipole Moment) | High | The significant partial positive charge on the carbon atom makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions of the pyridine ring. |

Experimental Protocols: Harnessing the Reactivity of Fluoropyridines

The following protocols represent robust and validated methods for the functionalization of fluoropyridines, providing a foundation for further exploration and adaptation.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoropyridine with a Primary Amine

This protocol details a general procedure for the synthesis of 2-aminopyridine derivatives, a common scaffold in medicinal chemistry.

Materials:

-

2-Fluoropyridine

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-fluoropyridine (1.0 equiv.), the primary amine (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the 2-fluoropyridine.

-

Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with oxygen and moisture.

-

Potassium Carbonate: Acts as a base to deprotonate the amine nucleophile and neutralize the HF generated during the reaction.

-

DMSO: A polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction.

-

Elevated Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Bromofluoropyridine

This protocol illustrates the functionalization of a fluoropyridine at a position other than the fluorine-bearing carbon, showcasing the orthogonal reactivity that can be achieved.[12][13]

Materials:

-

Bromofluoropyridine (e.g., 5-bromo-2-fluoropyridine)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (a phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard Schlenk line equipment and purification glassware

Procedure:

-

To an oven-dried Schlenk tube, add the bromofluoropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.2 M with respect to the bromofluoropyridine.

-

Stir the reaction mixture at 100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The Pd(0) species, generated in situ, is the active catalyst. The SPhos ligand is crucial for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Cesium Carbonate: A strong base required for the transmetalation step of the Suzuki-Miyaura coupling.

-

Dioxane/Water Solvent System: A common solvent mixture for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of key processes.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-Fluoropyridine.

Caption: General Workflow for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.

Advanced C-F Bond Activation Strategies

While SNAr is a powerful tool, the inherent stability of the C-F bond, particularly at the 3-position, has driven the development of novel activation strategies.

Transition Metal-Catalyzed C-F Activation

Transition metal complexes, particularly those of nickel and platinum, have been shown to mediate the cleavage of C-F bonds through oxidative addition.[14][15][16] This approach allows for the functionalization of otherwise unreactive C-F bonds. The outcome of these reactions is highly dependent on the metal center, the ligands, and the specific fluoropyridine substrate.[14][15]

Photoredox Catalysis

Visible light photoredox catalysis has emerged as a mild and versatile platform for C-F bond functionalization.[17][18] This methodology often involves the generation of radical intermediates, providing access to reaction pathways that are complementary to traditional two-electron processes. Both organic and transition metal-based photocatalysts have been successfully employed.[18][19]

Enzymatic C-F Bond Manipulation

Nature has also evolved enzymes capable of both forming and cleaving C-F bonds.[20][21][22][23] While still an emerging field, the study of these biocatalysts offers exciting prospects for the development of green and highly selective methods for fluoropyridine modification. For instance, certain heme-dependent enzymes have been shown to catalyze the hydroxylation of fluorinated aromatic compounds, leading to C-F bond cleavage.[21][24]

Conclusion and Future Perspectives

The C-F bond in fluoropyridines presents a fascinating duality of stability and tunable reactivity. This guide has provided a comprehensive overview of the fundamental principles governing its behavior, from the electronic influences within the pyridine ring to the diverse synthetic methodologies that have been developed to harness its potential. The strategic manipulation of the C-F bond is a powerful tool in the arsenal of the medicinal chemist, enabling the fine-tuning of molecular properties to optimize drug candidates.

The future of fluoropyridine chemistry will undoubtedly be shaped by the continued development of novel C-F bond activation strategies. Advances in catalysis, particularly in the realms of photoredox and enzymatic systems, hold the promise of even more selective, efficient, and sustainable methods for the synthesis of complex fluorinated molecules. As our understanding of the intricate interplay between the C-F bond and its molecular environment deepens, so too will our ability to design and create the next generation of innovative therapeutics.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemxyne.com [chemxyne.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]

- 17. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. C-F bond activation by an organic photoredox catalyst - American Chemical Society [acs.digitellinc.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Insight into enzymatic C-F bond formation from QM and QM/MM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electronic Properties of Substituted Fluoropyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the electronic properties of substituted fluoropyridines, moving beyond a descriptive overview to an analysis of the causal relationships between structure and electronic character. We will dissect how fluorine substitution patterns modulate fundamental properties such as basicity (pKa), dipole moment, and electron density distribution. This guide offers field-proven insights into the experimental and computational workflows used to characterize these crucial molecules, providing researchers and drug developers with the foundational knowledge to harness their unique properties for molecular design.

Introduction: The Unique Role of Fluorine in Pyridine Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Its nitrogen atom provides a locus of basicity and a key point for hydrogen bonding, while the aromatic system engages in various non-covalent interactions. The introduction of fluorine, the most electronegative element, profoundly perturbs the electronic landscape of the pyridine ring.[1][2] This perturbation is not a simple, uniform effect; it is exquisitely sensitive to the position and number of fluorine substituents, as well as the nature of other functional groups on the ring.[3][4]

Understanding these electronic modulations is critical for drug development professionals. Properties like a compound's acid dissociation constant (pKa) and molecular electrostatic potential directly influence its solubility, membrane permeability, metabolic stability, and, most importantly, its affinity and selectivity for a biological target.[5][6] For materials scientists, tuning the electronic properties of fluoropyridines can control charge transport, optical properties, and intermolecular organization in organic electronics. This guide will provide a comprehensive framework for understanding and predicting these effects.

The Fundamental Electronic Influence of Fluorine Substitution

Fluorine's impact on the pyridine ring is primarily driven by its powerful electron-withdrawing inductive effect (-I), which propagates through the sigma bond framework. This effect generally reduces the electron density across the entire ring system.

-

Positional Isomerism and Electronic Outcomes : The position of fluorine relative to the ring nitrogen is a critical determinant of the resulting electronic properties.

-

2-Fluoropyridine : Fluorine at the C2 position exerts its strongest inductive pull on the adjacent nitrogen atom, leading to a dramatic decrease in the basicity of the pyridine.

-

3-Fluoropyridine : With the fluorine at the C3 position, the inductive effect on the nitrogen is attenuated by distance, resulting in a less pronounced, but still significant, reduction in basicity compared to the parent pyridine.

-

4-Fluoropyridine : Fluorine at the C4 position can exert a weak π-donating resonance effect (+M) in addition to its strong -I effect. However, the inductive effect typically dominates, leading to a substantial decrease in basicity.

-

The presence of other substituents adds another layer of complexity, with their electron-donating or -withdrawing properties creating a complex interplay that fine-tunes the overall electronic character of the molecule.[3]

Modulating Key Electronic Properties

Basicity (pKa): A Quantitative Look at Inductive Effects

The most dramatic and predictable consequence of fluorination is the reduction of the pyridine's basicity, quantified by its pKa value. The lone pair of electrons on the nitrogen atom becomes less available for protonation as the powerful inductive effect of fluorine withdraws electron density.[7] Any substitution of a C-H bond with a C-F bond results in an increase in the acidity of the corresponding pyridinium ion (a decrease in the pKa of the pyridine).[7]

| Compound | pKa | Change from Pyridine |

| Pyridine | 5.23 | - |

| 2-Fluoropyridine | -0.44 | -5.67 |

| 3-Fluoropyridine | 2.97 | -2.26 |

| 2,6-Difluoropyridine | -2.15 | -7.38 |

| Pentafluoropyridine | < -3 | > -8.23 |

Table 1: Experimental pKa values for selected fluoropyridines, demonstrating the significant decrease in basicity upon fluorination. Data sourced from various IUPAC and NIST datasets.[8]

This trend has profound implications for medicinal chemistry. Modulating a drug candidate's pKa can alter its charge state at physiological pH (around 7.4), which in turn affects its ability to cross cell membranes and interact with its target protein.[5][6]

Dipole Moment and Molecular Electrostatic Potential (MESP)

The introduction of highly polar C-F bonds significantly alters the magnitude and direction of the molecular dipole moment.[9][10] This property is crucial for understanding and predicting non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding, which are central to drug-receptor binding and crystal packing.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for visualizing the Molecular Electrostatic Potential (MESP). The MESP map provides an intuitive, color-coded representation of the charge distribution on the molecular surface.[4][11] Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack and are favorable for hydrogen bond accepting, while regions of positive potential (blue) indicate electron-poor areas prone to nucleophilic attack. For fluoropyridines, the MESP will show a significant depletion of negative charge around the pyridine nitrogen and the fluorinated regions of the ring.[4][7]

NMR Spectroscopy: A Window into the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the electronic properties of fluoropyridines.[12][13]

-

¹⁹F NMR : The chemical shift of the fluorine nucleus is exceptionally sensitive to its local electronic environment, making ¹⁹F NMR a powerful probe.[14][15] Generally, increased electron-withdrawing character in the ring leads to a downfield shift (deshielding) of the fluorine resonance. However, this relationship can be complex, and "reverse" trends where deshielded shifts correspond to more polar C-F bonds have been observed.[14]

-

¹H and ¹³C NMR : The chemical shifts of the ring protons and carbons are also indicative of the electron density. Fluorination typically causes downfield shifts for adjacent nuclei due to the strong inductive withdrawal.

-

¹⁵N NMR : The chemical shift of the pyridine nitrogen provides a direct measure of the electron density at this key atom. A significant downfield shift is observed upon fluorination, correlating with the decreased basicity.[13]

Experimental and Computational Characterization Workflows

A synergistic approach combining experimental measurements and computational modeling provides the most comprehensive understanding of fluoropyridine electronics.

Experimental Protocols

Protocol 1: Determination of pKa by NMR Titration

This method leverages the sensitivity of NMR chemical shifts to the protonation state of the pyridine.[12]

-

Sample Preparation : Prepare a solution of the substituted fluoropyridine in D₂O. Add a suitable internal standard, such as tetramethylammonium iodide, that does not change its chemical shift with pH.[12]

-

Titration : Place a pH probe in the NMR tube. Acquire an initial ¹H or ¹⁹F NMR spectrum.

-

pH Adjustment : Incrementally add small aliquots of a strong acid (e.g., DCl in D₂O) or a strong base (e.g., NaOD in D₂O) to the NMR tube.[12]

-

Spectral Acquisition : After each addition, mix thoroughly and record the pH and the NMR spectrum. Collect data over a pH range that spans from approximately 2 pH units below to 2 pH units above the expected pKa.

-

Data Analysis : Plot the chemical shift (δ) of a reporter nucleus (a proton or fluorine close to the nitrogen) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa value.

Protocol 2: Cyclic Voltammetry (CV) for Redox Properties

CV is used to determine the oxidation and reduction potentials of the molecule, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Solution Preparation : Dissolve the fluoropyridine in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Cell Assembly : Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Potential Sweep : Scan the potential to a sufficiently negative value to observe the reduction of the compound and then reverse the scan towards positive potentials to observe oxidation.

-

Data Analysis : The peak potentials for the reduction and oxidation waves provide information about the LUMO and HOMO energy levels, respectively. The electron-withdrawing nature of fluorine generally makes fluoropyridines easier to reduce (lower reduction potential) and harder to oxidize compared to pyridine.

Computational Chemistry Approaches

Computational methods, especially DFT, are essential for predicting and rationalizing the electronic properties of novel fluoropyridines before their synthesis.[16][17]

-

Geometry Optimization : The first step is to calculate the lowest energy structure of the molecule using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[16][17]

-

Property Calculation : From the optimized geometry, a range of electronic properties can be calculated:

-

Molecular Electrostatic Potential (MESP) : Visualizes the charge distribution.[4]

-

Natural Bond Orbital (NBO) Analysis : Provides detailed information on charge delocalization and intramolecular interactions.[4]

-

HOMO/LUMO Energies : Predicts redox behavior and reactivity.

-

pKa Prediction : Specialized thermodynamic cycles (e.g., the Isodesmic Reaction Method) combined with solvent models can provide accurate pKa predictions.[18][19][20]

-

Integrated Workflow Diagram

References

- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dipole moment enhanced π–π stacking in fluorophenylacetylenes is carried over from gas-phase dimers to crystal structures propagated through liquid like clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 14. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. bcc.bas.bg [bcc.bas.bg]

- 17. researchgate.net [researchgate.net]

- 18. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Synthesis of Fluorinated Pyridines: A Strategic Guide to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—can profoundly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3][4] This guide provides an in-depth analysis of the principal synthetic strategies for accessing fluorinated pyridines. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings and causal logic behind key synthetic methods, including Nucleophilic Aromatic Substitution (SNAr), late-stage C-H fluorination, and transition-metal-catalyzed cross-coupling reactions. Each section is designed to equip the practicing scientist with the rationale to select the optimal synthetic route, troubleshoot experimental challenges, and innovate upon existing methodologies.

The Enduring Demand for Fluorinated Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, but its fluorinated analogues hold special significance. The substitution of a hydrogen atom with fluorine, the most electronegative element, introduces minimal steric perturbation while inducing significant electronic changes.[2] This modification can block sites of metabolic oxidation, increase binding affinity to target proteins through new electrostatic interactions, and improve membrane permeability, ultimately enhancing a drug candidate's overall profile.[4] Consequently, a substantial number of FDA-approved drugs feature a fluorinated heterocyclic core, making efficient and regioselective synthesis of these building blocks a critical endeavor in drug discovery.[5][6]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Approach

SNAr is a classical and highly reliable method for introducing fluorine into a pyridine ring. The reaction's success hinges on two key factors: the presence of a suitable leaving group (typically a halide or a nitro group) and sufficient activation of the pyridine ring towards nucleophilic attack. The ring nitrogen itself provides innate activation, particularly at the C2 and C4 positions. This effect is often augmented by additional electron-withdrawing groups.

Halogen Exchange (HALEX) Reaction

The HALEX process involves the displacement of a chloride or bromide atom with a fluoride anion.[7] This is one of the most cost-effective and industrially scalable methods for producing fluoropyridines.[8]

Causality and Mechanistic Insight: The reaction proceeds via a polar, two-step addition-elimination mechanism. The fluoride ion attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group (e.g., chloride) restores aromaticity. The choice of solvent is critical; polar aprotic solvents like DMSO, DMF, or sulfolane are essential.[7][8] They effectively solvate the counter-ion (typically K⁺ or Cs⁺) of the fluoride salt, leaving a poorly solvated, "naked," and highly nucleophilic fluoride anion, which dramatically accelerates the reaction.

Caption: General mechanism for the HALEX reaction.

Experimental Protocol: Synthesis of 2,6-Difluorobenzonitrile via HALEX This protocol is representative of a typical HALEX reaction.[7]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (KF, 2.5 equivalents). The KF should be spray-dried or finely milled to maximize surface area.

-

Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Azeotropic Drying: Heat the mixture under a nitrogen stream to remove any residual water azeotropically.

-

Substrate Addition: Cool the mixture to the desired reaction temperature (typically 150-220 °C) and add 2,6-dichlorobenzonitrile (1.0 equivalent).

-

Reaction: Stir the mixture vigorously at high temperature for several hours. Monitor the reaction progress by GC or TLC.

-

Work-up: Upon completion, cool the reaction mixture and quench by pouring it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.

Nitro-Group Displacement

Surprisingly, a nitro group (–NO₂) can serve as an excellent leaving group in SNAr reactions on electron-deficient pyridine rings.[9] This provides a valuable alternative to HALEX, especially when the corresponding chloro- or bromo-pyridines are less accessible.

Causality and Mechanistic Insight: The powerful electron-withdrawing nature of the nitro group strongly activates the carbon to which it is attached for nucleophilic attack. The substitution of a nitro group in a compound like methyl 3-nitropyridine-4-carboxylate with fluoride proceeds efficiently, confirming its utility as a leaving group in activated systems.[9][10] The reaction mechanism is analogous to the HALEX process, proceeding through a Meisenheimer intermediate.

Data Summary: Comparison of Leaving Groups in SNAr

| Leaving Group | Typical Substrate | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Reference |

| Chlorine | 2-Chloro-5-nitropyridine | Spray-dried KF | DMSO | 160 | High | [8] |

| Chlorine | 2,3,5-Trichloropyridine | KF | Dimethyl sulfone | 200 | Moderate | [11] |

| Nitro | Methyl 3-nitropyridine-4-carboxylate | KF | DMSO | 150 | 38 | [9] |

| Nitro | 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride/K₂CO₃/K₂₂₂ | DMF | 140 | 70-89 | [12] |

Direct C-H Fluorination: The Modern Approach to Late-Stage Functionalization

The ability to directly convert a C-H bond to a C-F bond is a paradigm shift in synthetic strategy, circumventing the need for pre-functionalized substrates (e.g., halopyridines).[13] This is particularly valuable for the "late-stage" fluorination of complex molecules in drug discovery, where introducing fluorine at the end of a synthetic sequence can rapidly generate new analogues.[14][15]

Causality and Mechanistic Insight: The Hartwig AgF₂ Method A seminal contribution in this area is the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines.[1] The reaction exhibits remarkable regioselectivity, almost exclusively fluorinating the C-H bond at the C2 position, adjacent to the ring nitrogen.[1][13]

The proposed mechanism is inspired by the classic Chichibabin amination reaction.[1][16] It is believed to involve coordination of the basic pyridine nitrogen to the Ag(II) center, which facilitates the selective C-H activation and subsequent fluorine transfer. This directed mechanism explains the high C2 selectivity, as other positions are not geometrically accessible for this interaction. The reaction is tolerant of a wide range of functional groups and proceeds rapidly at or near ambient temperature.[13]

Caption: Tandem C-H Fluorination/SNAr workflow for late-stage functionalization.

Experimental Protocol: Site-Selective Fluorination of 3-Chloropyridine with AgF₂ This protocol is adapted from the work of Hartwig and Fier.[13]

-

Safety Note: AgF₂ is a strong oxidant and is sensitive to moisture. Handle it quickly in the air and store it in a desiccator.[13] Perform a thorough risk assessment before starting.

-

Reaction Setup: To a vial charged with a magnetic stir bar, add 3-chloropyridine (1.0 equivalent).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (MeCN). In a separate vial, weigh silver(II) fluoride (AgF₂, 1.5 equivalents) and add it to the reaction mixture in one portion. Note: The reaction is mildly exothermic.

-

Reaction: Stir the resulting black suspension at room temperature. The reaction is typically complete within 1 hour. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with methyl tert-butyl ether (MTBE). Add 1M HCl to quench the remaining AgF₂ and dissolve silver salts.

-

Filtration and Extraction: Filter the mixture to remove insoluble silver salts, rinsing with MTBE. Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with saturated aqueous NaCl.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the 2-fluoro-3-chloropyridine product. Further purification can be achieved via column chromatography if necessary.

Transition-Metal-Catalyzed Fluorination

While SNAr and direct C-H fluorination are powerful, transition-metal catalysis offers complementary strategies for C-F bond formation, often under milder conditions and with different regioselectivity.[17] These methods typically involve the cross-coupling of a pre-functionalized pyridine (e.g., a halopyridine or pyridylboronic acid) with a fluoride source.

Causality and Mechanistic Insight: Palladium-catalyzed fluorination is the most studied approach.[5][17] The catalytic cycle generally involves the oxidative addition of a Pd(0) complex to an aryl halide (e.g., bromopyridine), followed by a challenging fluoride transfer step (transmetalation) from a fluoride source, and concluding with reductive elimination to form the C-F bond and regenerate the Pd(0) catalyst. The key challenge is the fluoride transfer step, as the high lattice energy of metal fluorides and the strong coordination of fluoride to palladium can hinder the catalytic turnover. The development of specialized ligands and soluble fluoride sources (e.g., TBAF) has been crucial to advancing this field.[17]

Caption: Simplified catalytic cycle for Pd-catalyzed fluorination.

Ring-Forming Strategies

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring with the fluorine atom already incorporated into one of the building blocks. This approach provides access to substitution patterns that may be difficult to achieve through other methods.

Causality and Mechanistic Insight: Rh(III)-Catalyzed Cyclization A notable example is the Rh(III)-catalyzed C-H functionalization approach to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[18] This method is powerful because it assembles the complex heterocyclic core in a single step from relatively simple, fluorinated starting materials. The reaction proceeds with high regioselectivity, even when using terminal alkynes, providing a predictable route to single isomers of 3-fluoropyridine products.[18]

Conclusion and Future Outlook

The synthesis of fluorinated pyridines has evolved from classical, high-temperature SNAr reactions to sophisticated, mild, and highly selective modern methods. The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and the stage of the research program.

-

HALEX and Nitro-Displacement SNAr remain the methods of choice for large-scale, cost-effective production of simple fluoropyridine building blocks.

-

Direct C-H Fluorination with reagents like AgF₂ has revolutionized late-stage functionalization, enabling rapid diversification of complex lead compounds in drug discovery.[14]

-

Transition-Metal Catalysis and Ring-Forming Reactions provide essential, complementary tools for accessing unique isomers and highly substituted fluoropyridines that are otherwise challenging to synthesize.

Future research will likely focus on developing more sustainable and economical fluorination methods. This includes the development of catalytic C-H fluorination reactions that avoid stoichiometric, expensive metal oxidants, and the expansion of catalytic methods to include a broader range of substrates and achieve even greater control over regioselectivity. As the demand for novel, fluorine-containing pharmaceuticals and materials continues to grow, innovation in synthetic methodology will remain a critical driver of progress.

References

- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Halex process - Wikipedia [en.wikipedia.org]

- 8. gchemglobal.com [gchemglobal.com]

- 9. scispace.com [scispace.com]

- 10. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. akjournals.com [akjournals.com]

- 13. orgsyn.org [orgsyn.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 17. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of dimethyl-fluoropyridine derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Dimethyl-Fluoropyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Privileged Scaffolds and Fluorine Chemistry

In the landscape of modern drug discovery, the pyridine ring stands as a quintessential "privileged scaffold," a structural motif recurring in a multitude of FDA-approved therapeutics due to its versatile chemical properties and ability to engage with a wide array of biological targets.[1][2][3] From proton pump inhibitors like esomeprazole to kinase inhibitors such as imatinib, the pyridine core is a testament to nature's and chemists' ingenuity.[3] Parallel to the rise of such scaffolds is the strategic incorporation of fluorine into bioactive molecules. The substitution of hydrogen with fluorine is a cornerstone of contemporary medicinal chemistry, a subtle alteration that can profoundly enhance a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4][5][6][7]

This guide delves into the confluence of these two powerful strategies, focusing on the largely untapped potential of dimethyl-fluoropyridine derivatives . We will explore the synergistic effect of methyl and fluoro substituents on the pyridine core, dissect the diverse biological activities these compounds exhibit, and provide the technical methodologies required to synthesize and evaluate them. This document is intended for researchers, scientists, and drug development professionals seeking to navigate this promising chemical space and unlock its therapeutic potential.

The Physicochemical Rationale: Why Dimethyl and Fluoro Substituents?

The efficacy of a drug candidate is inextricably linked to its physicochemical properties. The strategic placement of fluorine and methyl groups on the pyridine ring is a deliberate act of molecular engineering designed to optimize these properties for therapeutic application.

-

The Fluorine Advantage : The introduction of a fluorine atom is not a trivial substitution. Its high electronegativity and small van der Waals radius can dramatically alter a molecule's electronic distribution, pKa, and conformational preferences without significantly increasing its steric bulk.[7] This often leads to enhanced binding to target proteins, increased metabolic stability by blocking sites of oxidative metabolism, and improved membrane permeability—key attributes that can transform a moderately active compound into a potent drug candidate.[5][6][7]

-

The Influence of Dimethyl Groups : Methyl groups, while simple, are powerful modulators of bioactivity. They can provide crucial hydrophobic interactions within a protein's binding pocket, thereby increasing affinity. Furthermore, their strategic placement can act as a "steric shield," protecting adjacent functional groups from metabolic degradation and prolonging the compound's in vivo half-life. The presence of two methyl groups offers combinatorial possibilities for fine-tuning solubility and steric profile.

The combination of these substituents on a pyridine scaffold creates a unique chemical entity where the electron-withdrawing nature of fluorine can modulate the basicity of the pyridine nitrogen, while the dimethyl groups fine-tune its steric and lipophilic character. This triad of features forms the foundation for the diverse biological activities discussed herein.

A Spectrum of Biological Activity: From Anticancer to Antimicrobial

The dimethyl-fluoropyridine scaffold has proven to be a versatile template for developing agents against a range of diseases. The following sections detail the most prominent and well-documented biological activities.

Anticancer Activity

Fluorinated pyrimidines and pyridines have a storied history in oncology, most famously represented by 5-fluorouracil (5-FU).[8] These compounds often function as antimetabolites, interfering with DNA and RNA synthesis.[8][9] Dimethyl-fluoropyridine derivatives build upon this legacy, often exhibiting potent cytotoxicity through diverse mechanisms, including the inhibition of critical cellular kinases.[10][11]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The pyridine scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of many kinases. Fluorine and methyl substitutions can enhance the potency and selectivity of this interaction. The PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[11] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Caption: The PI3K/AKT/mTOR signaling pathway, a critical oncogenic driver.

Quantitative Data: In Vitro Cytotoxicity

The potency of novel pyridine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various human cancer cell lines.

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| 12a | p-fluorophenyl urea pyridine | Liver (HepG2) | < Doxorubicin | [10] |

| 6g | Trifluoromethyl furo[2,3-b]pyridine | Neuroblastoma (Neuro-2a) | < 25 | [12] |

| 10a | Trifluoromethyl pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Cervical (HeLa) | < 25 | [12] |

| PS18 | Dimethyl-sulfanylpyridine-carboxamide | Colon (HT-29) | 2-4x more selective for cancer cells | [13] |

| PS33 | Dimethyl-sulfanylpyridine-carboxamide | Breast (MCF-7) | 2-4x more selective for cancer cells | [13] |

Antimicrobial Activity